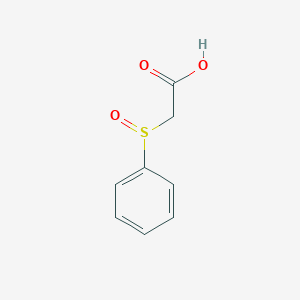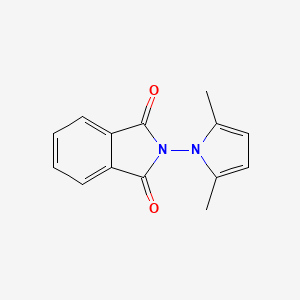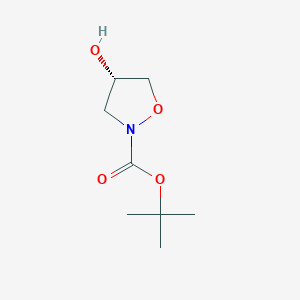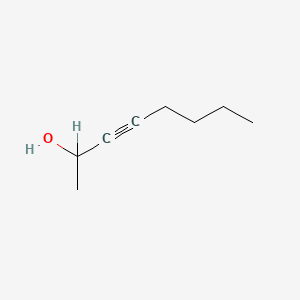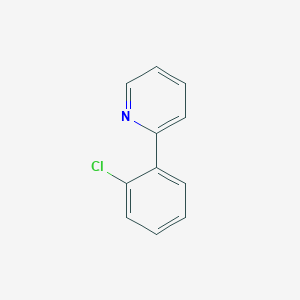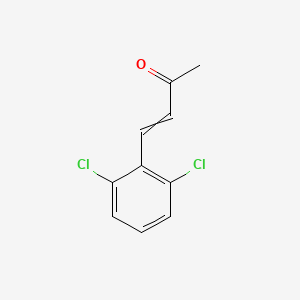
2,6-Dichlorobenzylideneacetone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichlorobenzylideneacetone is an organic compound characterized by the presence of a dichlorophenyl group attached to a butenone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorobenzylideneacetone typically involves the reaction of 2,6-dichlorobenzaldehyde with an appropriate alkyne under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,6-Dichlorobenzylideneacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2,6-Dichlorobenzylideneacetone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,6-Dichlorobenzylideneacetone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
相似化合物的比较
Similar Compounds
2,6-Dichlorobenzaldehyde: A precursor in the synthesis of 2,6-Dichlorobenzylideneacetone.
2,6-Dichlorophenol: Shares the dichlorophenyl group but differs in its functional groups and reactivity.
4-(2,6-Dichloro-phenyl)-butan-2-one: Similar structure but lacks the double bond present in this compound.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of the double bond in the butenone structure differentiates it from similar compounds and influences its chemical behavior.
属性
分子式 |
C10H8Cl2O |
|---|---|
分子量 |
215.07 g/mol |
IUPAC 名称 |
4-(2,6-dichlorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H8Cl2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-6H,1H3 |
InChI 键 |
QUUBBGLIJLKARO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C=CC1=C(C=CC=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


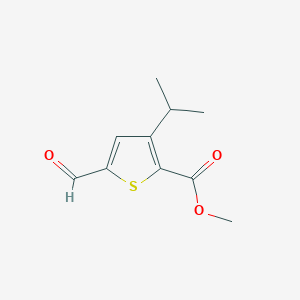
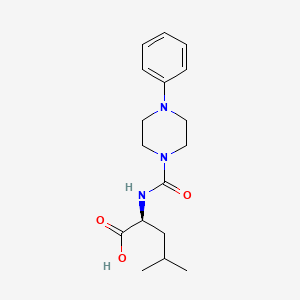
![5-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B8785546.png)
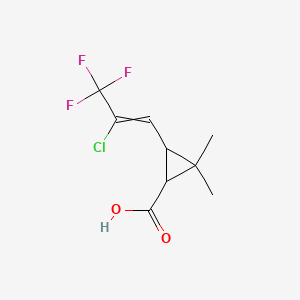
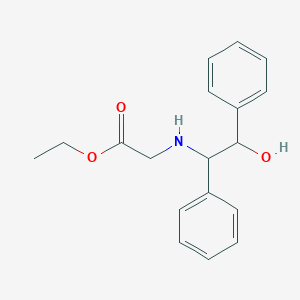
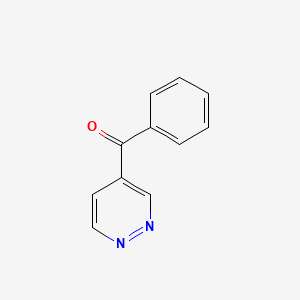
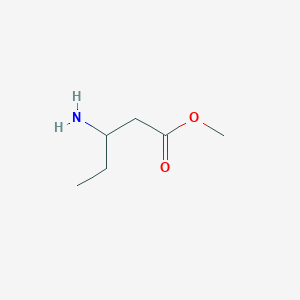
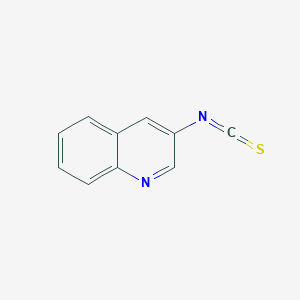
![[1-(Cyclopropylmethyl)cyclobutyl]methanol](/img/structure/B8785573.png)
